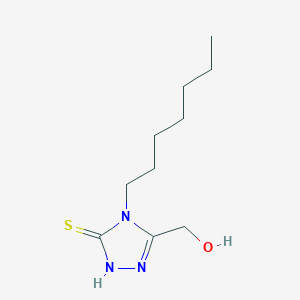
4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of heptyl hydrazine with formaldehyde and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrotriazole.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions
Major Products
Oxidation: 4-Heptyl-5-(carboxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reduction: 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-1,2,4-triazole
Substitution: Various substituted triazoles depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Heptyl-3-methyl-1H-pyrazol-5-ol
- 4-Heptyl-5-(hex-5-en-2-yn-1-yl)-2,2-dimethyl-1,3-dioxolane
- 4-Heptyl-5-heptylimino-1,2,4-dithiazolidin-3-one
Uniqueness
Compared to similar compounds, 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a heptyl chain and a hydroxymethyl group attached to the triazole ring. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
642462-62-2 |
|---|---|
Formule moléculaire |
C10H19N3OS |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
4-heptyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H19N3OS/c1-2-3-4-5-6-7-13-9(8-14)11-12-10(13)15/h14H,2-8H2,1H3,(H,12,15) |
Clé InChI |
HBIDCOOCRQERFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C(=NNC1=S)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



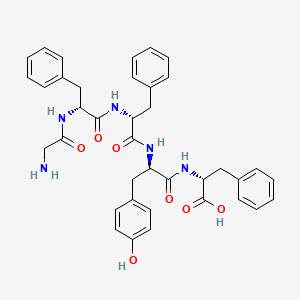
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
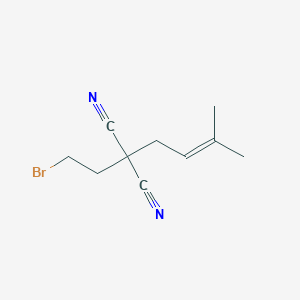
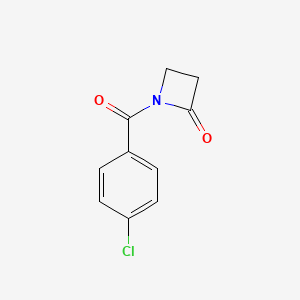
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
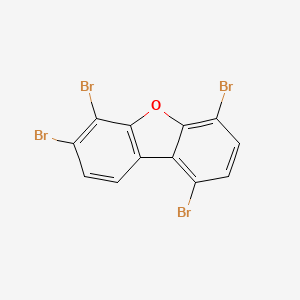
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
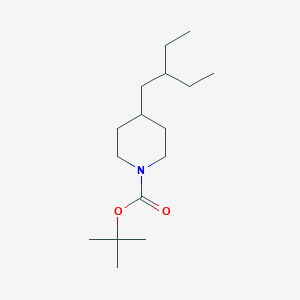
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
